(S)-2-((Ethoxycarbonyl)amino)propanoic acid
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Overview
Description
(S)-2-((Ethoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative. It is an important compound in organic chemistry due to its role as a building block in the synthesis of various peptides and pharmaceuticals. The compound’s structure includes an ethoxycarbonyl group attached to the amino group of the propanoic acid, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Ethoxycarbonyl)amino)propanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the amino acid . Another method is the Arndt-Eistert synthesis, which involves the homologation of carboxylic acids using diazomethane and subsequent Wolff rearrangement .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Ethoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, alcohols, and substituted amino acids.
Scientific Research Applications
(S)-2-((Ethoxycarbonyl)amino)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in studies of enzyme-substrate interactions and protein engineering.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs that target specific enzymes or receptors.
Industry: The compound is employed in the production of biodegradable polymers and other materials
Mechanism of Action
The mechanism of action of (S)-2-((Ethoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxycarbonyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The pathways involved often include enzymatic catalysis and receptor-mediated signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-((Ethoxycarbonyl)amino)propanoic acid include other amino acid derivatives like (S)-2-((tert-Butoxycarbonyl)amino)propanoic acid and (S)-2-((Methoxycarbonyl)amino)propanoic acid .
Uniqueness
What sets this compound apart is its specific ethoxycarbonyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other derivatives may not be as effective.
Properties
IUPAC Name |
(2S)-2-(ethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3-11-6(10)7-4(2)5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQWKPMPTMJFCY-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H](C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441663 |
Source
|
Record name | N-(Ethoxycarbonyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16639-86-4 |
Source
|
Record name | N-(Ethoxycarbonyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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